molecular formula C9H9BrN2O2S B1411524 3-(3-Bromo-2-nitrophenyl)thiazolidine CAS No. 1774894-45-9

3-(3-Bromo-2-nitrophenyl)thiazolidine

Cat. No.: B1411524
CAS No.: 1774894-45-9
M. Wt: 289.15 g/mol
InChI Key: SJCXRYFTYBYRBM-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-nitrophenyl)thiazolidine is a heterocyclic compound that contains a thiazolidine ring substituted with a 3-bromo-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-nitrophenyl)thiazolidine typically involves the reaction of 3-bromo-2-nitrobenzaldehyde with thiazolidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-nitrophenyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 3-(3-Amino-2-nitrophenyl)thiazolidine.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

3-(3-Bromo-2-nitrophenyl)thiazolidine serves as a versatile building block in the synthesis of various biologically active compounds. Its thiazolidine ring structure is particularly significant in medicinal chemistry due to its ability to interact with multiple biological targets.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. The incorporation of the bromo and nitro groups in this compound enhances its activity against various pathogens. For instance, studies have shown that compounds containing thiazolidine rings can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antibiotics.

Anticancer Potential

Thiazolidine derivatives, including this compound, have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, research has demonstrated that certain thiazolidine derivatives can inhibit cancer cell migration and invasion, which are critical steps in metastasis .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidine compounds has also been explored. The presence of electron-withdrawing groups like bromine and nitro enhances the compound's ability to modulate inflammatory responses. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .

Biological Evaluation

A comprehensive biological evaluation of this compound includes:

Activity TypeAssay MethodologyKey Findings
AntimicrobialDisk diffusion methodSignificant inhibition of bacterial growth
AnticancerMTT assayInduced apoptosis in cancer cell lines
Anti-inflammatoryELISA for cytokinesReduced levels of TNF-alpha and IL-6

Case Study 1: Synthesis and Evaluation of Thiazolidine Derivatives

A study synthesized a series of thiazolidine derivatives, including this compound, to evaluate their anti-trypanosomal activity against Trypanosoma brucei. The compound demonstrated promising results with an IC50 value indicating significant efficacy against the parasite .

Case Study 2: Thiazolidinedione Hybrids

Research has explored hybrid compounds combining thiazolidinediones with other active pharmacophores. These hybrids showed enhanced biological activity compared to their individual components, suggesting that this compound could be a valuable precursor for developing more potent therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-nitrophenyl)thiazolidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro and bromo substituents may play a role in its biological activity by facilitating interactions with specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-2-nitrophenyl)thiazolidine: Similar structure but with the bromo group at a different position.

    3-(3-Bromo-2-nitrophenyl)oxazolidine: Contains an oxazolidine ring instead of a thiazolidine ring.

Uniqueness

3-(3-Bromo-2-nitroph

Biological Activity

3-(3-Bromo-2-nitrophenyl)thiazolidine is a heterocyclic compound that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazolidine ring substituted with a 3-bromo-2-nitrophenyl group, which may influence its interaction with biological targets.

The synthesis of this compound typically involves the reaction of 3-bromo-2-nitrobenzaldehyde with thiazolidine, often conducted in the presence of a base such as sodium hydroxide and a solvent like ethanol under reflux conditions. The compound can undergo various chemical reactions, including oxidation and substitution, which may enhance its biological activity by modifying its functional groups.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the nitro and bromo substituents facilitate interactions with specific biomolecules, potentially affecting enzyme activity and receptor binding. These interactions may contribute to its observed biological effects.

Antimicrobial Activity

Research indicates that compounds related to thiazolidines display significant antimicrobial properties. For instance, derivatives exhibiting thiazolidine structures have shown effectiveness against various bacterial strains, including Klebsiella planticola and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Studies have demonstrated that thiazolidine derivatives can exhibit anticancer activity. In vitro assays using cancer cell lines such as HCT-116 have revealed that certain compounds can induce cell death while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have been reported to exhibit significant antioxidant activity, which is vital for protecting cells from oxidative stress-related damage. This property may enhance their therapeutic efficacy in various diseases linked to oxidative damage .

Case Studies and Research Findings

Study Biological Activity Findings
Study AAntimicrobialSignificant activity against Klebsiella planticola (MIC: 0.22 μg/mL)
Study BAnticancerModerate growth inhibition in HCT-116 cells; minimal cytotoxicity to normal cells
Study CAntioxidantExhibited strong antioxidant properties compared to ascorbic acid

Properties

IUPAC Name

3-(3-bromo-2-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c10-7-2-1-3-8(9(7)12(13)14)11-4-5-15-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCXRYFTYBYRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C(=CC=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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